3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE
Overview
Description
3-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one involves multiple steps. One common method includes the acylation of piperazine derivatives with benzoyl chloride or methacrylic anhydride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Cyclization: Cyclization reactions can be facilitated by using appropriate catalysts and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with neurological disorders. The molecular pathways involved include the cholinergic pathway, which is crucial for learning and memory .
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and is studied for its potential in treating Alzheimer’s disease.
4’-(1-Piperazinyl)acetophenone: Another piperazine derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which allows for effective interaction with acetylcholinesterase and other molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-15(26)16-3-6-18(7-4-16)24-9-11-25(12-10-24)22(27)20-13-17-5-8-19(29-2)14-21(17)30-23(20)28/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSEILPFAIIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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